molecular formula C12H8F3NO2 B6368482 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine CAS No. 1111109-18-2

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine

Cat. No.: B6368482
CAS No.: 1111109-18-2
M. Wt: 255.19 g/mol
InChI Key: MKYZTGQYWXPSMX-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine is a high-value chemical intermediate designed for advanced research and development, particularly in the agrochemical and pharmaceutical sectors. Its molecular architecture incorporates two key motifs known to enhance biological activity: a pyridine ring and a trifluoromethoxy phenyl group. The pyridine ring is a prevalent scaffold in many commercial agrochemicals and pharmaceuticals, providing a stable aromatic structure that facilitates interaction with biological targets . The trifluoromethoxy group is a strongly electron-withdrawing moiety that, when introduced to a compound, can significantly influence its lipophilicity, metabolic stability, and overall bioavailability . This combination makes the compound a versatile building block for constructing novel molecules. Researchers can leverage the reactivity of the hydroxyl group on the pyridine ring for further chemical modifications, such as etherification or functional group interconversion, enabling the synthesis of a diverse array of derivatives for structure-activity relationship (SAR) studies . In agrochemical R&D, this intermediate is valuable for creating new active ingredients for crop protection. The strategic incorporation of fluorine-containing groups like trifluoromethoxy is a established method for developing pesticides with improved efficacy, greater selectivity, and potentially reduced environmental impact . In pharmaceutical research, the compound serves as a critical precursor in the synthesis of potential drug candidates, where the trifluoromethoxy group can be utilized to fine-tune the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYZTGQYWXPSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683147
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-18-2
Record name 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common method involves the reaction of 2-chloro-5-(4-trifluoromethoxyphenyl)pyridine with a base to introduce the hydroxy group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves:

  • Chlorination and Fluorination : Utilizing starting materials like 3-picoline, chlorination followed by fluorination can yield various trifluoromethylpyridine derivatives .
  • Cyclo-condensation Reactions : These reactions are employed to create complex structures that include the trifluoromethyl group, enhancing the compound's efficacy in biological applications .

Applications in Agrochemicals

One of the most significant applications of 2-hydroxy-5-(4-trifluoromethoxyphenyl)pyridine is in the agrochemical sector. It serves as a key intermediate in the development of herbicides and fungicides.

Herbicides

  • Fluazifop-butyl : This herbicide, which targets grass species in various crops, has been linked to the use of trifluoromethylpyridine derivatives. The high herbicidal activity demonstrated by these compounds makes them invaluable in agricultural practices aimed at weed control .

Fungicides

  • Fluazinam : Another notable application is in the synthesis of fluazinam, a potent fungicide derived from trifluoromethylpyridine structures. Its mechanism involves disrupting cellular respiration in fungi, showcasing the compound's effectiveness against plant pathogens .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound derivatives.

Drug Development

  • Antiviral Agents : Compounds containing trifluoromethyl groups have been investigated for their antiviral properties. For instance, tipranavir, an HIV protease inhibitor, incorporates a trifluoromethylpyridine moiety in its structure, highlighting its significance in drug design .
  • FDA-Approved Drugs : A review identified several FDA-approved drugs that contain trifluoromethyl groups, indicating a trend towards utilizing this functional group for enhancing drug efficacy and bioavailability .

Case Study: Environmental Fate Studies

Research has been conducted on the environmental impact and degradation pathways of herbicides containing trifluoromethylpyridines. A study monitored the fate of fluazifop-P-butyl and its degradation products in agricultural soils, providing insights into their environmental persistence and potential ecological effects .

Case Study: Metabolite Identification

A study utilized HPLC-NMR-MS techniques to identify metabolites of 5-trifluoromethylpyridone in hydroponically grown plants. This research aids in understanding how these compounds behave within biological systems and their potential effects on plant health .

Data Table: Summary of Applications

Application AreaSpecific UseExample Compounds
AgrochemicalsHerbicidesFluazifop-butyl
FungicidesFluazinam
PharmaceuticalsAntiviral agentsTipranavir
FDA-approved drugsVarious drugs containing TFM groups
Environmental StudiesFate and degradation studiesFluazifop-P-butyl

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the trifluoromethoxyphenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethoxy vs. Trifluoromethyl : The –OCF₃ group in the target compound increases steric bulk and lipophilicity compared to –CF₃ in 2-Hydroxy-5-(trifluoromethyl)pyridine . This may enhance membrane permeability but reduce aqueous solubility.
  • Hydroxyl Group Impact : The –OH group at position 2 enables hydrogen bonding, which is critical for interactions with biological targets (e.g., enzymes or receptors). This feature is shared with analogs like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .
  • Electron-Withdrawing Effects : Fluorine substituents (e.g., in 2-Fluoro-5-(4-fluorophenyl)pyridine) enhance electronegativity but lack the steric and metabolic stability of –OCF₃ .

Crystallographic Data

Crystal structures of related compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) reveal planar pyridine rings with substituents adopting positions that minimize steric clashes . The target compound’s structure could be resolved using SHELX-based refinement, a widely used tool for small-molecule crystallography .

Biological Activity

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine, a heterocyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-trifluoromethoxyphenyl group at the 5-position. This unique structure is responsible for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy group enhances hydrogen bonding capabilities, while the trifluoromethoxy group influences lipophilicity and electronic properties, which are crucial for binding interactions.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be pivotal in therapeutic applications.
  • Receptor Binding : It may modulate receptor activity, influencing signaling pathways critical in various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy.
  • Antimicrobial Properties : Preliminary assays indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
  • Neuropharmacological Effects : The compound may influence neurotransmitter systems, warranting further investigation into its effects on cognitive functions.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Hydroxy-5-(trifluoromethyl)pyridineLacks phenyl groupModerate enzyme inhibition
2-Chloro-5-(trifluoromethyl)pyridineContains chloro instead of hydroxyReduced reactivity
2-Methoxy-5-(trifluoromethyl)pyridineMethoxy group presentDifferent solubility profile

These comparisons illustrate how structural variations can significantly impact biological activity and reactivity.

Case Studies

  • Antitumor Activity : In a study examining the effects on MYC oncogene-driven tumors, this compound was identified as a hit compound during high-throughput screening assays. It demonstrated significant inhibition of tumor cell proliferation at concentrations as low as 10μM10\mu M .
  • Neuropharmacological Effects : Another investigation focused on the modulation of α7 nicotinic acetylcholine receptors (nAChRs). The compound exhibited allosteric modulation properties, enhancing receptor activity in the presence of agonists . This suggests potential therapeutic applications in cognitive disorders.
  • Antimicrobial Activity : In vitro studies revealed that the compound possesses antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50μg/mL50\mu g/mL to 100μg/mL100\mu g/mL .

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